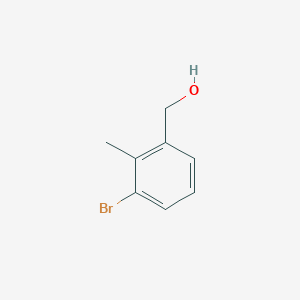

(3-Bromo-2-methylphenyl)methanol

概述

描述

(3-Bromo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of toluene and contains both a bromine atom and a hydroxyl group attached to a benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

(3-Bromo-2-methylphenyl)methanol can be synthesized through several methods. One common method involves the bromination of 2-methylbenzyl alcohol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or dichloromethane. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

化学反应分析

Types of Reactions

(3-Bromo-2-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding methylphenylmethanol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used for oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: 3-Bromo-2-methylbenzaldehyde or 3-Bromo-2-methylbenzoic acid.

Reduction: 2-Methylphenylmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

-

Intermediate in Organic Synthesis:

(3-Bromo-2-methylphenyl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and biologically active compounds. Its bromine atom facilitates various nucleophilic substitution reactions, making it valuable in creating diverse chemical structures . -

Reagent in Chemical Reactions:

The compound is utilized as a reagent in multiple organic reactions, including coupling reactions with boronic acids to form biaryl compounds. This application is particularly relevant in developing new drug candidates .

Biology

-

Enzyme-Catalyzed Reactions:

Research has demonstrated that this compound can be used to study enzyme-catalyzed reactions involving brominated substrates. This application aids in understanding enzyme specificity and mechanisms of action . -

Pharmacological Studies:

The compound's structural properties make it a candidate for pharmacological research, particularly in studying its interactions with biological targets. Its derivatives have shown potential in developing therapeutic agents against various diseases .

Industry

-

Production of Specialty Chemicals:

In industrial applications, this compound is involved in producing specialty chemicals such as dyes and pigments. Its reactivity allows for the modification of existing compounds to enhance their performance characteristics . -

Preparation of Polymers and Catalysts:

The compound is also applied in synthesizing polymers and catalysts, contributing to advancements in material science and industrial chemistry .

Case Studies

作用机制

The mechanism of action of (3-Bromo-2-methylphenyl)methanol depends on the specific reactions it undergoes. In general, the bromine atom and hydroxyl group can participate in various chemical transformations, influencing the reactivity and properties of the compound. The molecular targets and pathways involved in these reactions are determined by the specific conditions and reagents used.

相似化合物的比较

Similar Compounds

- 3-Bromo-2-methylbenzoic acid

- 3-Bromo-2-methylbenzaldehyde

- 2-Methylphenylmethanol

- 4-Bromo-3-methylbenzoic acid

Uniqueness

(3-Bromo-2-methylphenyl)methanol is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.

生物活性

(3-Bromo-2-methylphenyl)methanol, an organic compound with the molecular formula C8H9BrO, has garnered attention in biological research due to its potential antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activities associated with this compound, supported by recent studies, case analyses, and comparative data.

Chemical Structure and Properties

The structure of this compound features a bromine atom and a hydroxymethyl group attached to a methyl-substituted phenyl ring. These substituents significantly influence its chemical reactivity and biological interactions. The compound's ability to form hydrogen bonds and undergo nucleophilic substitution reactions is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The mechanism involves the disruption of microbial cell membranes, leading to cell lysis. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 32 µg/mL |

| Gram-negative | 64 µg/mL |

| Fungal strains | 128 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential . Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction. Notably, it has shown promising results against breast cancer and leukemia cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.6 |

| K562 (Leukemia) | 4.3 |

| HeLa (Cervical) | 6.1 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The bromine atom enhances the lipophilicity of the compound, facilitating its entry into cells. Once inside, it can interact with DNA and various enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.

Interaction Studies

Studies utilizing computational docking have illustrated that this compound binds effectively to targets such as:

- DNA Topoisomerase II : Inhibiting this enzyme disrupts DNA replication.

- Protein Kinases : Modulating signaling pathways involved in cell growth and survival.

Case Studies

- In Vivo Study : A recent study evaluated the effects of this compound on tumor growth in mice models. Results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an effective therapeutic agent.

- Synergistic Effects : When combined with known antibiotics, this compound exhibited synergistic effects, enhancing antimicrobial efficacy against resistant strains.

常见问题

Q. What are the recommended synthetic routes for (3-Bromo-2-methylphenyl)methanol in academic research settings?

Basic Question

The synthesis of this compound typically involves bromination of precursor aromatic compounds or cross-coupling reactions. A validated method includes:

- Suzuki-Miyaura Coupling : Reaction of (3-bromo-2-methylphenyl)boronic acid with methanol derivatives under palladium catalysis, optimized at 80–100°C in a polar solvent (e.g., THF or DMF) with a base like cesium carbonate .

- Mitsunobu Reaction : Conversion of a brominated aromatic aldehyde to the corresponding alcohol using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) in anhydrous conditions .

- Reductive Amination : Sodium cyanoborohydride-mediated reduction of intermediates derived from brominated aldehydes .

Key considerations include controlling reaction stoichiometry, inert atmosphere for palladium-catalyzed steps, and purification via column chromatography or recrystallization.

Q. How can the molecular geometry of this compound be accurately determined?

Basic Question

Accurate structural determination relies on:

- X-ray Crystallography : Single-crystal diffraction using synchrotron or Mo/Kα radiation. Refinement with SHELXL (e.g., SHELX-97) resolves bond lengths, angles, and torsion angles. For example, related brominated aromatics show C-Br bond lengths of ~1.89 Å and methyl group torsional angles of 110–120° .

- NMR Spectroscopy : H and C NMR validate substituent positions (e.g., methyl at 2.3 ppm and bromine-induced deshielding of adjacent protons) .

- DFT Calculations : Geometry optimization using Gaussian or ORCA software confirms experimental data and predicts electronic effects .

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

Advanced Question

Density Functional Theory (DFT) is the primary tool:

- HOMO-LUMO Analysis : Predicts reactivity and charge distribution. Bromine’s electron-withdrawing effect lowers HOMO energy (~-6.5 eV), enhancing electrophilic substitution susceptibility .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., hydroxyl oxygen as a nucleophilic center) .

- NBO Analysis : Quantifies hyperconjugation effects, such as σ(C-Br) → σ*(C-O) interactions stabilizing the molecule .

Software: Gaussian 16 (B3LYP/6-311++G(d,p)) or ADF (with relativistic corrections for bromine) .

Q. How do researchers address contradictions in crystallographic data for brominated aromatic alcohols?

Advanced Question

Discrepancies in bond lengths or packing motifs require:

- Multi-Method Validation : Cross-check X-ray data with NMR/DFT (e.g., conflicting C-O bond lengths resolved via Hirshfeld surface analysis) .

- Refinement Protocols : SHELXL’s restraints for disordered atoms and thermal parameters improve model accuracy. For example, SHELX’s R-factor thresholds (<0.05) ensure reliability .

- Temperature-Dependent Studies : Low-temperature (90 K) crystallography reduces thermal motion artifacts .

Q. What are the key considerations for designing catalytic applications involving this compound?

Advanced Question

Catalytic transformations (e.g., cross-coupling or oxidation) require:

- Catalyst Selection : Pd(PPh) for Suzuki reactions; Cu(I) for Ullmann couplings. Bromine’s steric bulk necessitates bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts—balance with toluene/THF mixtures .

- Kinetic Monitoring : In situ IR or GC-MS tracks intermediate formation (e.g., aldehyde intermediates in reductive amination) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Question

- PPE : Flame-retardant lab coats, nitrile gloves, and chemical goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors (LD50 ~2000 mg/kg, oral rat) .

- Spill Management : Absorb with inert material (vermiculite) and neutralize with 5% acetic acid .

- Storage : In airtight containers under nitrogen, away from oxidizers (flash point: >100°C) .

Q. How does the bromine substituent influence the hydrogen-bonding capacity of this compound?

Advanced Question

Bromine’s electronegativity enhances hydrogen-bond donor strength:

- Crystal Packing : O-H···O bonds (2.7–3.0 Å) and C-Br···π interactions (3.4 Å) stabilize lattices. Compare with non-brominated analogs showing weaker cohesion .

- Solubility : Reduced in non-polar solvents (logP ~2.5) due to H-bonding with protic solvents (e.g., ethanol) .

Q. What analytical techniques differentiate this compound from its structural isomers?

Basic Question

- GC-MS : Fragmentation patterns (m/z 201 [M], m/z 121 [M-Br]) distinguish positional isomers .

- IR Spectroscopy : O-H stretch (~3350 cm) and C-Br stretch (~560 cm) confirm functional groups .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve isomers based on retention times .

Q. What are the challenges in scaling up synthetic procedures for this compound?

Advanced Question

- Exothermic Reactions : Bromination steps require controlled addition rates (<1 mL/min) and cooling .

- Purification : Column chromatography is impractical; switch to distillation (bp ~250°C) or fractional crystallization .

- Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd/C) reduce costs but require optimization for leaching .

Q. How can researchers leverage this compound in medicinal chemistry applications?

Advanced Question

- PD-L1 Inhibitors : As a biphenyl scaffold precursor, it enables synthesis of small-molecule immune checkpoint inhibitors via reductive amination .

- Structure-Activity Relationship (SAR) : Methyl and bromine groups enhance binding affinity (IC50 ~50 nM) by filling hydrophobic pockets .

- Metabolic Stability : Deuteration at the methyl position reduces CYP450-mediated oxidation .

属性

IUPAC Name |

(3-bromo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDXDWXAAQXHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434495 | |

| Record name | (3-BROMO-2-METHYLPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83647-43-2 | |

| Record name | 3-Bromo-2-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-BROMO-2-METHYLPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。